molecular formula C23H19NO5 B3672079 [2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate

[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate

Cat. No.: B3672079
M. Wt: 389.4 g/mol
InChI Key: LXTYXMXRWZPAJR-ZRDIBKRKSA-N
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Description

[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group and a carboxylate group, along with a phenylmethoxyprop-1-enyl side chain. Its unique structure makes it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of [2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and pyridine-3-carboxylic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-methoxyaniline with an appropriate reagent to introduce the phenylmethoxyprop-1-enyl group.

    Cyclization: The intermediate undergoes cyclization to form the pyridine ring.

    Final Steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the phenylmethoxyprop-1-enyl side chain are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-27-21-14-17(10-12-22(25)28-16-18-6-3-2-4-7-18)9-11-20(21)29-23(26)19-8-5-13-24-15-19/h2-15H,16H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTYXMXRWZPAJR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=CC=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate
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